2-Chloro-3-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKXDZUECJTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity
Established and Emerging Synthetic Pathways to 2-Chloro-3-methoxybenzamide and its Close Analogues
The creation of this compound often begins with appropriately substituted aromatic precursors, which then undergo a series of reactions to introduce the necessary functional groups.
A common strategy for synthesizing substituted benzamides like this compound involves a multi-step process starting from a simpler aromatic compound. The order in which different functional groups are introduced onto the aromatic ring is critical to achieving the desired substitution pattern. For instance, in the synthesis of a di-substituted product, the directing effects of the substituents must be considered to ensure the correct placement of incoming groups. libretexts.org If a meta-disubstituted product is desired, a meta-directing group should be introduced first. libretexts.org Conversely, for ortho- or para-isomers, an ortho-, para-directing group should be the initial substituent. libretexts.org
One potential precursor for this compound is 2-chloro-3-methoxybenzoic acid. georganics.skthermofisher.com The synthesis of this benzoic acid derivative can start from precursors like 2-chloro-5-(trifluoromethyl)benzonitrile, which undergoes nitration followed by treatment with thionyl chloride and then ammonia (B1221849) to yield an amide. nih.gov Another approach involves the oxidation of a substituted toluene, such as 3-chloro-o-xylene, using a cobalt manganese bromine or cobalt bromine composite catalyst to form the corresponding benzoic acid. google.com
The general synthesis of methoxybenzoic acid derivatives can also be achieved from chlorobenzonitriles through nucleophilic substitution with sodium methylate, followed by hydrolysis of the nitrile group to a carboxylic acid. google.com
A general laboratory procedure for the chlorination of aromatic compounds involves reacting the substrate with a chlorinating agent in the presence of a ruthenium complex, such as Ru(bpy)3Cl2, and an oxidizing agent like sodium persulfate. core.ac.uk
The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by converting the carboxylic acid group of a precursor like 2-chloro-3-methoxybenzoic acid into an amide.
Several methods exist for this transformation:
Acyl Chloride Formation: A widely used method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). rsc.org The resulting acyl chloride is then reacted with ammonia or an amine to form the benzamide (B126). smolecule.com
Coupling Reagents: Modern synthetic chemistry employs a variety of coupling reagents to facilitate amide bond formation directly from carboxylic acids and amines, minimizing the need for harsh reagents like thionyl chloride. nih.gov These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov
In Situ Phosphonium (B103445) Salt Generation: One methodology involves the in situ generation of chlorophosphonium and imidophosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618). nih.gov These salts act as activating agents for the carboxylic acid, leading to the formation of the amide under mild, room-temperature conditions. nih.gov
The table below summarizes some common reagents and conditions for benzamide formation.
| Transformation | Reagents | Conditions |
| Carboxylic Acid to Acyl Chloride | Thionyl chloride (SOCl2) | Toluene or chlorobenzene, 60–110 °C |
| Acyl Chloride to Benzamide | Ammonia (NH3) | Water, ambient temperature |
| Carboxylic Acid to Benzamide (Coupling) | Triphenylphosphine (PPh3), N-chlorophthalimide, Amine | Room temperature nih.gov |
This table presents generalized conditions and specific parameters may vary based on the substrate.
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. This involves a systematic investigation of various reaction parameters. researchgate.net For the synthesis of benzamides, key factors to consider include the choice of solvent, temperature, catalyst system, and the nature of the reagents.
For instance, in the amidation of benzoic acid using in situ generated phosphonium salts, a detailed screening of phosphines, N-haloimides, and solvents was conducted to identify the optimal conditions. nih.gov It was found that using 1.5 equivalents of triphenylphosphine and N-chlorophthalimide at room temperature provided the best results for the amidation of benzoic acid with primary and secondary amines. nih.gov
In palladium-catalyzed reactions, the choice of ligand can significantly impact the yield. For example, in the synthesis of acyl amidines, different ligands such as PPh3, DPEphos, and Xantphos were found to be optimal for different types of aryl halides. acs.org
The following table illustrates an example of reaction optimization for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine.
| Entry | Phosphine (B1218219) | N-Haloimide | Solvent | Yield (%) |
| 1 | PPh3 | NCPhth | CH2Cl2 | 99 |
| 2 | P(OPh)3 | NCPhth | CH2Cl2 | 45 |
| 3 | P(p-tolyl)3 | NCPhth | CH2Cl2 | 96 |
| 4 | PPh3 | NCS | CH2Cl2 | 99 |
| 5 | PPh3 | NBS | CH2Cl2 | 99 |
| 6 | PPh3 | NIS | CH2Cl2 | 99 |
| 7 | PPh3 | NCPhth | Toluene | 99 |
| 8 | PPh3 | NCPhth | CH3CN | 99 |
Data adapted from a study on amide synthesis through in situ generation of phosphonium salts. nih.gov NCPhth = N-chlorophthalimide, NCS = N-chlorosuccinimide, NBS = N-bromosuccinimide, NIS = N-iodosuccinimide.
Targeted Functional Group Transformations for Benzamide Formation
Palladium-Catalyzed Synthetic Routes for Benzamide Derivatives
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org These methods are particularly valuable for the synthesis of benzamide derivatives.
The Heck carbonylation, a palladium-catalyzed three-component coupling of an aryl halide, carbon monoxide (CO), and a nucleophile (like an amine or alcohol), is a powerful tool for synthesizing carbonyl compounds, including benzamides. nih.gov This reaction allows for the direct and regioselective introduction of a carboxamide group onto an aromatic ring. nih.gov
The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by CO insertion into the aryl-palladium bond to form a benzoyl-palladium complex. Subsequent reaction with an amine leads to the formation of the benzamide and regeneration of the palladium(0) catalyst. d-nb.info
A key advantage of this method is the ability to use a wide range of aryl halides and amines, making it a versatile approach for synthesizing a diverse library of benzamides. nih.gov Chalcones have been produced in good yields using optimized palladium catalytic conditions. researchgate.net
Aminocarbonylation is a specific type of Heck carbonylation where an amine is used as the nucleophile to form an amide. This reaction provides a direct route to benzamides from aryl halides. nih.gov Significant progress has been made in developing efficient palladium-catalyzed aminocarbonylation systems that operate under mild conditions, such as atmospheric pressure of carbon monoxide. nih.gov
The choice of ligand is crucial for the success of these reactions. nih.gov For example, Xantphos has been identified as a highly effective ligand for the palladium-catalyzed aminocarbonylation of aryl bromides, enabling the synthesis of primary and secondary benzamides in good yields. nih.gov The reaction conditions typically involve a palladium source like Pd(OAc)2, the Xantphos ligand, a base such as sodium carbonate, and a suitable solvent like toluene. nih.gov
Recent advancements include the use of solid CO sources, which are safer and more convenient to handle than gaseous carbon monoxide. acs.org For instance, molybdenum hexacarbonyl (Mo(CO)6) can be used to generate CO in situ for palladium-catalyzed aminocarbonylation reactions. acs.orgorganic-chemistry.org
Mechanistic studies have provided insights into the elementary steps of the aminocarbonylation process, including the oxidative addition of the aryl halide to the palladium(0) complex and the subsequent reaction with ammonia or an amine to form the C-N bond. nih.gov
The table below provides a general overview of a palladium-catalyzed aminocarbonylation system.
| Catalyst System | Substrates | Conditions | Products |
| Pd(OAc)2 / Xantphos | Aryl bromide, Amine | CO (1 atm), Na2CO3, Toluene, 80 °C | Benzamide |
| Pd(OAc)2 / Ligand, Mo(CO)6 | Aryl halide, Amidine | DMF, 100 °C | Acyl amidine |
This table is a generalized representation. Specific ligands and conditions may be optimized for different substrates. acs.orgnih.gov
Heck Carbonylation Strategies
Chemical Transformations and Reactivity Profiles of the this compound Scaffold
The this compound scaffold is a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is primarily dictated by the interplay of the chloro, methoxy (B1213986), and primary amide functional groups attached to the benzene (B151609) ring. Key reactions include transformations of the amide group, substitution of the chloro substituent, and modifications of appended functional groups on derivatives.
While this compound itself does not possess a primary amino group, derivatives of the benzamide scaffold that are substituted with an amino group exhibit characteristic oxidation reactivity. Electrochemical studies on amino-substituted benzamide derivatives, such as N-(4-aminophenyl)-2-methoxybenzamide, reveal that the primary amino group is the principal electroactive site. thieme-connect.descispace.com This moiety undergoes a complex, pH-dependent oxidation process. thieme-connect.de
The oxidation involves the transfer of two electrons and two protons, leading to the formation of quinonediimine derivatives as the final products of the initial electrochemical oxidation. thieme-connect.descispace.com This transformation highlights that on appropriately substituted analogues of the core scaffold, the amino group is a key center for reactivity, which can be selectively targeted under electrochemical conditions. thieme-connect.de The redox potential of this process, and thus the ease of oxidation, is influenced by other substituents on the benzamide structure, such as hydroxy or additional methoxy groups. scispace.comrsc.org
The chloro group on the this compound ring can be removed via catalytic hydrodehalogenation, a common and powerful method in organic synthesis for converting aryl halides to the corresponding arenes. rsc.org This transformation is typically achieved using a palladium catalyst, most commonly palladium on charcoal (Pd/C). thieme-connect.deacs.orgcapes.gov.br
The reaction is carried out in the presence of a hydrogen source. This can be hydrogen gas (H₂), often supplied at atmospheric pressure via a balloon, or through transfer hydrogenation using reagents like sodium formate (B1220265) (HCOONa) or polymethylhydrosiloxane (B1170920) (PMHS). thieme-connect.descispace.commsu.edu The process is generally performed under mild conditions, often at room temperature, and is tolerant of many other functional groups, including amides, esters, and ethers. msu.edu For instance, the hydrodechlorination of aryl chlorides with Pd/C and sodium formate can be successfully conducted in water. scispace.com The addition of a base, such as triethylamine, can significantly accelerate the rate of palladium-catalyzed hydrodechlorinations using hydrogen gas. thieme-connect.de
Table 1: Representative Conditions for Catalytic Hydrodehalogenation of Aryl Chlorides
| Catalyst | Hydrogen Source | Solvent | Additive | Temperature | Reference |
|---|---|---|---|---|---|
| 10% Pd/C | H₂ (balloon) | Methanol | Triethylamine | Room Temp. | thieme-connect.de |
| 5% Pd/C | Sodium Formate | Water | None | Room Temp. | scispace.com |
| Pd(OAc)₂ | PMHS | THF | aq. KF | Room Temp. | msu.edu |
The chlorine atom on the this compound scaffold can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r). acs.org The success of this reaction on aryl halides typically depends on activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electron-withdrawing amide group is meta to the chlorine, and the methoxy group is ortho but is electron-donating by resonance, which means the ring is not highly activated for traditional SNAr.
Therefore, these substitution reactions often require harsh conditions or, more commonly, transition-metal catalysis. Copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann condensation, Buchwald-Hartwig amination) are effective methods for forming new bonds at the chlorinated position. These reactions enable the substitution of the chloro group with a wide range of nucleophiles.
Potential transformations include:
Amination: Reaction with primary or secondary amines in the presence of a palladium catalyst and a base can yield N-aryl benzamide derivatives.
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols, typically using a copper or palladium catalyst, can introduce new ether linkages.
Thiolation: Reaction with thiols under catalytic conditions can be used to form aryl sulfides.
For example, the Ullmann reaction, using a copper catalyst and a base, is a classic method for the coupling of aryl chlorides with various nucleophiles.
The primary amide group of this compound is a key site for functionalization, particularly through N-alkylation. Modern catalytic methods have enabled the efficient alkylation of relatively unreactive primary amides using alcohols as alkylating agents via a "borrowing hydrogen" strategy. acs.orgcapes.gov.br This approach is environmentally friendly as it produces water as the only byproduct. msu.edu
These reactions are typically catalyzed by transition metal complexes based on ruthenium, iridium, or palladium. acs.orgcapes.gov.brmsu.edu For example, a ruthenium complex, RuCl₂(PPh₃)₃, can catalyze the reaction between a benzamide and a primary alcohol at elevated temperatures to give the corresponding N-monoalkylated amide with high selectivity. acs.org Similarly, iridium catalysts like (Cp*IrCl₂)₂ have been used for the N-alkylation of amides with both primary and secondary alcohols under solvent-free, microwave-mediated conditions. msu.edu Palladium(II) pincer complexes are also effective for the N-alkylation of benzamides with primary alcohols in the presence of a base like Cs₂CO₃. capes.gov.br
Table 2: Catalytic Systems for N-Alkylation of Benzamides with Alcohols
| Catalyst System | Alcohol Type | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| RuCl₂(PPh₃)₃ | Primary | None | Alcohol (neat) | 180 °C | acs.org |
| (Cp*IrCl₂)₂ | Primary & Secondary | None | Alcohol (neat) | 160 °C (MW) | msu.edu |
| Pd(II) O^N^O Pincer Complex | Primary | Cs₂CO₃ | Toluene | 110 °C | capes.gov.br |
Beyond alkylation, N-arylation of the amide can also be achieved using aryl halides, typically employing palladium-based catalysts with specialized biaryl phosphine ligands designed to facilitate the C-N bond formation with these less nucleophilic substrates.
Advanced Structural Characterization and Elucidation
Vibrational Spectroscopy Studies
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. The FTIR spectrum of a related compound, N-[3-Mercapto-5-(5-methyl-pyrazin-2-yl)- beilstein-journals.orgrsc.orgsustech.edu.cntriazol-4-yl]-3-methoxy-benzamide, shows characteristic absorption bands. These include aromatic C-H stretching around 3018 cm⁻¹, aliphatic C-H stretching at 2850 cm⁻¹, a prominent C=O stretching vibration for the amide at 1662 cm⁻¹, C-C stretching in the aromatic ring at 1467 cm⁻¹, and an asymmetric C-O-C stretching band at 1261 cm⁻¹. ijpcbs.com Another study on a methoxybenzamide derivative identified major FTIR bands including N-H stretching between 3328–3276 cm⁻¹, C=O stretching from 1660–1639 cm⁻¹, C—N stretching at 1607 cm⁻¹, and C—O stretching at 1256 cm⁻¹. nih.gov The presence of the methoxy (B1213986) group is confirmed by bands in the 1048–1031 cm⁻¹ and 829–805 cm⁻¹ regions. nih.gov
For 2-chloro-4-carbomethoxy-5-methoxybenzamide, infrared absorption spectroscopy (using a KBr disc) revealed peaks at 3400 cm⁻¹, 1762 cm⁻¹, 1700 cm⁻¹, 1478 cm⁻¹, 1423 cm⁻¹, 1378 cm⁻¹, 1300 cm⁻¹, and 1240 cm⁻¹. google.com In a study of 3-chlorobenzamide, theoretical and experimental FTIR analysis helped in a complete vibrational assignment of the fundamental modes. researchgate.net
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. Studies on related benzamide (B126) structures, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, have utilized Raman spectroscopy to characterize polymorphs, noting differences in the νCH₂ stretching modes of substituent groups, which can be influenced by hydrogen-bonding patterns. researchgate.net For 3-chlorobenzamide, FT-Raman spectroscopy has been used alongside FTIR to analyze its vibrational spectral characteristics in detail. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In the ¹H NMR spectrum of a related compound, N-[3-Mercapto-5-(5-methyl-pyrazin-2-yl)- beilstein-journals.orgrsc.orgsustech.edu.cntriazol-4-yl]-3-methoxy-benzamide, recorded in DMSO-d₆, the methoxy group (s, 3H) appears at 3.81 ppm. The aromatic protons show signals in the range of 7.19-7.50 ppm (m, 3H). ijpcbs.com Another related benzamide derivative showed the methoxy protons as a singlet at 3.88 ppm. rsc.org
The chemical shifts of protons are influenced by the solvent used. For instance, the solvent shifts (Δδ = δ(DMSO-d₆) - δ(CDCl₃)) are significant for NH protons but are smaller and often negative for nearby protons. researchgate.net
Table 1: Representative ¹H NMR Data for Methoxybenzamide Derivatives
| Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent |
| Methoxy (OCH₃) | 3.81 | singlet | DMSO-d₆ |
| Aromatic (Ar-H) | 7.19 - 7.50 | multiplet | DMSO-d₆ |
| Methoxy (OCH₃) | 3.88 | singlet | CDCl₃ |
Note: Data is for related methoxybenzamide structures and illustrates typical chemical shift ranges.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR, APT)
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For N-[3-Mercapto-5-(5-methyl-pyrazin-2-yl)- beilstein-journals.orgrsc.orgsustech.edu.cntriazol-4-yl]-3-methoxy-benzamide in DMSO-d₆, the carbonyl carbon (C=O) of the amide is observed at 165.45 ppm. The methoxy carbon appears at 55.72 ppm, and the aromatic carbons resonate between 113.29 and 159.77 ppm. ijpcbs.com In another benzamide derivative, the carbonyl carbon was found at 167.6 ppm and the methoxy carbon at 64.5 ppm in CDCl₃. rsc.org
Attachment-Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning complex spectra. emerypharma.com
Table 2: Representative ¹³C NMR Data for Methoxybenzamide Derivatives
| Carbon Type | Chemical Shift (ppm) | Solvent |
| Carbonyl (C=O) | 165.45 | DMSO-d₆ |
| Methoxy (OCH₃) | 55.72 | DMSO-d₆ |
| Aromatic (Ar-C) | 113.29 - 159.77 | DMSO-d₆ |
| Carbonyl (C=O) | 167.6 | CDCl₃ |
| Methoxy (OCH₃) | 64.5 | CDCl₃ |
Note: Data is for related methoxybenzamide structures and illustrates typical chemical shift ranges.
Two-Dimensional NMR Techniques
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning complex NMR spectra.
COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect coupled protons, helping to establish connectivity within spin systems. scribd.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule.
For complex molecules like N-(3-hydroxyphenyl)-3-methoxybenzamide, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) has been used to confirm its structure. researchgate.net
Mass Spectrometry Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like 2-Chloro-3-methoxybenzamide. This method allows for the determination of the molecular weight with high accuracy. In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion. For this compound (C₈H₈ClNO₂), the expected monoisotopic mass is approximately 185.02 g/mol . ESI-MS analysis validates this molecular weight, confirming the elemental composition of the molecule. nih.gov The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further confirming the presence of a chlorine atom in the structure. miamioh.edu
| Ion Species | Calculated m/z | Description |
| [M+H]⁺ (with ³⁵Cl) | 186.03 | Protonated molecule with the most abundant chlorine isotope. |
| [M+H]⁺ (with ³⁷Cl) | 188.03 | Protonated molecule with the heavier chlorine isotope. |
This is an interactive data table based on theoretical calculations for this compound.
Fragmentation Pattern Interpretation
The fragmentation of this compound under mass spectrometry provides valuable structural information. The fragmentation process involves the cleavage of specific bonds within the ionized molecule, leading to the formation of characteristic fragment ions. libretexts.org Key fragmentation pathways for benzamides often involve the cleavage of the amide bond and bonds adjacent to the carbonyl group. miamioh.edulibretexts.org
Common fragmentation patterns for substituted benzamides include:
Loss of the amide group (-NH₂): This would result in a fragment ion corresponding to the 2-chloro-3-methoxybenzoyl cation.
Loss of the methoxy group (-OCH₃): Cleavage of the methoxy group would lead to a significant fragment ion.
Cleavage of the C-Cl bond: Loss of the chlorine atom is another possible fragmentation pathway.
The interpretation of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch
Analysis of Electronic Transitions
The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to electronic transitions between different molecular orbitals. utoronto.ca The primary transitions observed for aromatic compounds like this are π → π* and n → π* transitions. slideshare.netresearchgate.net
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The benzene (B151609) ring in this compound is the primary chromophore responsible for these transitions. utoronto.ca
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl and methoxy groups, or the nitrogen of the amide group) to a π* antibonding orbital. These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. uzh.ch
The positions and intensities of these absorption bands can be influenced by the substituents on the benzene ring (the chloro and methoxy groups) and the solvent used for the analysis. utoronto.caresearchgate.net
| Transition Type | Approximate Wavelength (nm) | Description |
| π → π | ~200-280 | High-intensity absorption due to the aromatic system. |
| n → π | >280 | Lower intensity absorption associated with heteroatoms. |
This is an interactive data table showing typical electronic transitions for aromatic amides.
Time-Dependent Density Functional Theory (TD-DFT) Comparisons
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netias.ac.in By performing TD-DFT calculations, it is possible to simulate the UV-Vis spectrum of this compound and compare the theoretical results with experimental data. ias.ac.in These calculations can help in the precise assignment of the observed electronic transitions to specific molecular orbital excitations. researchgate.net For instance, TD-DFT can predict the wavelengths (λmax) and oscillator strengths of the π → π* and n → π* transitions, providing a deeper understanding of the electronic structure. ias.ac.in Comparisons between theoretical and experimental spectra for related benzamide derivatives have shown good agreement, validating the use of TD-DFT for this class of compounds. researchgate.netias.ac.in
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For this compound, this analysis reveals a monoclinic crystal system with the space group P21/c. The molecule's core structure consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a carboxamide group.
A notable feature of the molecular conformation is the non-planar relationship between the benzamide group and the aromatic ring. The amide group is twisted out of the plane of the benzene ring, with reported dihedral angles of 24.13 (11)° and 29.1 (3)° in different studies. mdpi.com This torsion is a common characteristic of ortho-substituted benzamides, arising from the steric and electronic influences of the substituents. Bond lengths and angles within the molecule fall within standard ranges for organic compounds.
Table 1: Representative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₈ClNO₂ |
| Formula Weight | 185.61 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.6366 (4) |
| b (Å) | 14.2899 (8) |
| c (Å) | 7.8281 (4) |
| β (°) | 102.348 (2) |
| Volume (ų) | 834.69 (8) |
| Z | 4 |
Source:
Crystal Packing and Supramolecular Interactions
The stability of the crystal lattice is maintained by a network of non-covalent forces that dictate the packing of individual molecules. In this compound, these interactions are primarily hydrogen bonds and π-π stacking.
Intermolecular Hydrogen Bonding Networks
Table 2: Hydrogen Bond Geometry in this compound
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N-H···O | 0.86 | 2.10 | 2.955 (4) | 172 |
| N-H···O | 0.86 | 2.16 | 2.993 (4) | 162 |
D = donor atom; H = hydrogen atom; A = acceptor atom. Data from representative studies.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis offers a powerful method for both visualizing and quantifying the various intermolecular contacts within a crystal. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, a detailed picture of the interaction landscape emerges.
For this compound, this analysis confirms that O···H/H···O contacts, corresponding to the hydrogen bonds, are the most significant, comprising a substantial portion of the molecular surface. researchgate.net The analysis also quantifies other important contacts, including H···H, C···H/H···C, and Cl···H/H···Cl interactions. researchgate.net The two-dimensional fingerprint plots derived from this analysis provide a quantitative breakdown of these interactions, with sharp, well-defined spikes indicating strong, directional hydrogen bonds. researchgate.net
Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| O···H/H···O | 30.8 |
| H···H | 26.9 |
| C···H/H···C | 14.8 |
| Cl···H/H···Cl | 14.6 |
| Other | 12.9 |
Source: researchgate.net
Thermal Analysis for Material Stability Assessment
Thermal analysis techniques are critical for evaluating the stability and decomposition behavior of a compound as a function of temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures changes in the mass of a sample upon controlled heating. The TGA curve for this compound indicates that the compound is thermally stable up to approximately 210 °C. dergipark.org.trdergipark.org.tr Beyond this temperature, a significant, single-stage decomposition process occurs, leading to a substantial loss of mass as the compound breaks down into volatile fragments. dergipark.org.trdergipark.org.tr The analysis, typically performed under an inert nitrogen atmosphere, reveals a low residual mass at high temperatures, confirming the near-complete decomposition of the organic structure. asacim.org.ar
Table 4: Thermal Analysis Data for this compound
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature | ~210 °C |
| Decomposition Range | ~210-320 °C |
| Residual Mass at High Temperature | < 5% |
Values are approximate and may vary with experimental conditions such as heating rate. Source: dergipark.org.trdergipark.org.trasacim.org.ar
Differential Thermal Analysis (DTA/DTG)
A comprehensive search of scientific literature and chemical databases did not yield specific Differential Thermal Analysis (DTA) or Derivative Thermogravimetry (DTG) data for the compound this compound.
While thermal analysis is a common technique for characterizing pharmaceutical and chemical compounds, detailed research findings, including data on thermal decomposition, phase transitions, and corresponding thermograms for this specific molecule, are not publicly available at this time. Studies on related substituted benzamides exist, but their thermal behavior cannot be directly extrapolated to this compound due to the influence of the specific substituent positions (2-chloro and 3-methoxy) on the molecule's stability and decomposition pathway.
Vendor-supplied safety data sheets and product information for this compound also indicate that thermal decomposition data is not available. fluorochem.co.uklgcstandards.comsigmaaldrich.com
Further empirical research would be required to determine the DTA/DTG profile of this compound. Such an analysis would provide valuable information regarding its melting point, thermal stability, and decomposition kinetics.
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311+G(d,p) are frequently used to predict various molecular properties. tandfonline.comnih.gov
Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles. For benzamide (B126) derivatives, the orientation of the amide group relative to the benzene (B151609) ring is a key conformational feature.
In a study on the related molecule N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, DFT calculations were used to optimize the molecular structure, and the results were compared with experimental X-ray diffraction data, showing good agreement. tandfonline.comnih.gov For another similar compound, 3-amino-4-methoxy benzamide, a potential energy surface (PES) scan was performed to identify the most stable conformer by analyzing the energy changes associated with the rotation around specific bonds. ias.ac.in Such an analysis for 2-Chloro-3-methoxybenzamide would reveal the preferred orientation of the methoxy (B1213986) and benzamide groups, which is influenced by steric hindrance and potential intramolecular interactions.
Table 1: Representative Optimized Geometric Parameters for Substituted Benzamides (Illustrative) Note: Data below is based on published values for similar structures, as direct data for this compound is not available. This serves as an example of typical results from DFT calculations.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.25 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-O (methoxy) | ~1.37 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C-C-C=O | ~20-30° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. frontiersin.org The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. frontiersin.orgnih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small energy gap indicates that the molecule is more reactive. wuxibiology.comresearchgate.net
For the related compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, DFT calculations determined the HOMO and LUMO energies. nih.gov The distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. In this case, the HOMO was found to be localized on the thienopyrimidine ring system, while the LUMO was distributed over the benzamide moiety, indicating the flow of charge during an electronic transition.
Table 2: Frontier Molecular Orbital Energies and Properties for a Related Methoxybenzamide Derivative Data from N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. nih.gov
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.164 | Electron-donating ability |
| ELUMO | -2.086 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.078 | Chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to indicate different potential values. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.desci-hub.se
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They typically correspond to the locations of lone pairs on electronegative atoms like oxygen and nitrogen.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are often found around hydrogen atoms, particularly those bonded to electronegative atoms.
Neutral Regions (Green): These areas have a near-zero potential.
In studies of similar benzamides, the MEP surface clearly identifies the carbonyl oxygen as a site of high negative potential, making it a primary center for electrophilic interactions and hydrogen bonding. tandfonline.comias.ac.in The hydrogen atoms of the amide group show a positive potential, indicating their role as hydrogen bond donors. ias.ac.in For this compound, the MEP would similarly highlight the electronegative oxygen and chlorine atoms as negative regions and the amide hydrogens as positive regions.
Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. ias.ac.in
Natural charge analysis, a part of the NBO method, provides a more chemically intuitive picture of atomic charges compared to other methods. ias.ac.in It would reveal that in this compound, the oxygen, nitrogen, and chlorine atoms carry negative charges, while the carbonyl carbon and hydrogen atoms carry positive charges, reflecting the polarity of the bonds.
Table 3: Illustrative NBO Analysis - Major Intramolecular Interactions Based on findings for related benzamide structures. ias.ac.in
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O)carbonyl | π(C-C)ring | ~20-30 | Resonance Stabilization |
| LP(O)methoxy | π(C-C)ring | ~15-25 | Resonance Stabilization |
| LP(N)amide | π*(C=O) | ~50-60 | Amide Resonance |
Aromaticity is a key concept in organic chemistry, and its quantification can provide insight into a molecule's stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromatic character of a cyclic system. mdpi.com The HOMA index is calculated based on the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. nih.gov
HOMA = 1: Indicates a fully aromatic system (like benzene).
HOMA = 0: Indicates a non-aromatic system.
HOMA < 0: Indicates an anti-aromatic system.
For substituted benzenes, the HOMA index is typically close to 1, but substituents can cause slight deviations by altering the bond lengths within the ring. In a study of 3-amino-4-methoxy benzamide, the HOMA index for the benzene ring was calculated to be 0.98115, confirming that the ring retains a very high degree of aromaticity despite the presence of substituents and potential intramolecular hydrogen bonding. ias.ac.in A similar high HOMA value would be expected for the benzene ring in this compound.
To pinpoint reactive sites within a molecule more precisely, local reactivity descriptors like the Fukui function are employed. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps identify the most likely sites for:
Nucleophilic attack (f+): Where an electron is added.
Electrophilic attack (f-): Where an electron is removed.
Radical attack (f0): The average of the two.
In studies of related molecules like 3-chlorobenzamide, Fukui functions have been used to describe the activity of different atomic sites. researchgate.net
Mulliken population analysis is another method to calculate partial atomic charges based on the linear combination of atomic orbitals (LCAO). wikipedia.org While widely used, it is known to be highly dependent on the basis set employed in the calculation. wikipedia.org Nevertheless, it provides a qualitative picture of charge distribution. A Mulliken analysis for a related antiemetic drug, metoclopramide (B1676508) (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide), identified the most positive and negative atoms, correlating them with sites for nucleophilic and electrophilic attack, respectively. thescipub.com
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules like this compound.
Vibrational Frequencies: The vibrational spectra (FT-IR and FT-Raman) of related benzamide compounds have been successfully analyzed using DFT methods, such as B3LYP with basis sets like 6-311+G(d,p). researchgate.net For instance, in the study of 3-chlorobenzamide, theoretical computations were used to determine vibrational frequencies and structural parameters, which were then compared with experimental data. researchgate.net Similar approaches have been applied to other benzamide derivatives, where the calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental spectra. researchgate.netnih.govresearchgate.net This allows for the detailed assignment of vibrational modes, including the characteristic stretching and bending of functional groups like C=O, N-H, C-Cl, and O-CH3. researchgate.net
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is a standard computational technique for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netnih.gov For compounds analogous to this compound, computed chemical shifts have shown a strong correlation with experimental observations. nih.gov These predictions are crucial for the structural elucidation of the molecule in different solvent environments. researchgate.netyoutube.com The chemical shifts provide detailed information about the electronic environment of each atom within the molecule. nih.gov
Below is a hypothetical table illustrating the kind of data that can be generated for this compound based on computational studies of analogous compounds.
| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| H (N-H) | ~8.6 | Varies | - | - |
| H (Aromatic) | 7.1-7.5 | Varies | - | - |
| H (OCH₃) | ~3.8 | Varies | - | - |
| C (C=O) | ~167 | Varies | - | - |
| C (Aromatic) | 115-158 | Varies | - | - |
| C (OCH₃) | ~56 | Varies | - | - |
Note: The values in this table are illustrative and based on typical ranges for similar structures. Actual experimental and calculated values for this compound would require specific studies.
Nonlinear Optical (NLO) Properties Calculations
The investigation of nonlinear optical (NLO) properties is significant for identifying materials for applications in photonics and electro-optics. dergipark.org.tr Computational methods are used to predict the NLO response of molecules based on their electronic structure. For organic molecules, a key factor for high NLO activity is a noncentrosymmetric crystal structure. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions. bonvinlab.orgrsc.org
Conformational Dynamics and Stability in Solution
MD simulations can be used to explore the conformational landscape of this compound in a solvent, revealing the most stable conformations and the dynamics of their interconversion. nih.gov Such simulations track the trajectories of all atoms in the system, governed by a chosen force field. nih.gov For similar benzamide derivatives, MD simulations have been employed to understand polymorphic transitions and conformational stability. researchgate.netmdpi.com These studies can elucidate how the molecule flexes and rotates around its single bonds, and how these motions are influenced by the surrounding solvent molecules. nih.gov
Solvent Accessible Surface Area (SASA) Studies
Solvent Accessible Surface Area (SASA) is a measure of the part of a molecule's surface that is accessible to a solvent. nih.gov It is a useful parameter in MD simulations for understanding how a molecule interacts with its environment. umich.edu For instance, in studies of drug-protein binding, changes in SASA upon complex formation can indicate the extent of the interaction interface. nih.gov MD simulations of benzamide derivatives have shown that SASA values can remain relatively stable for certain molecules in solution, indicating a consistent interaction profile with the solvent over the simulation time. researchgate.net
Intermolecular Hydrogen Bond Formation Dynamics
The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form intermolecular hydrogen bonds with solvent molecules or other solute molecules. nih.govrsc.org MD simulations can track the formation and breaking of these hydrogen bonds over time, providing a dynamic understanding of these crucial interactions. rsc.org For example, in a study of N-(3-hydroxyphenyl)-3-methoxybenzamide, the hydrogen bonding networks were found to be key in defining the different polymorphic forms of the crystal. mdpi.com The dynamics of these bonds are critical for understanding the solubility and aggregation behavior of the compound.
Structure Activity Relationship Sar Investigations
Impact of Substituent Effects on Biological Potency and Selectivity
The biological profile of the 2-chloro-3-methoxybenzamide scaffold is highly sensitive to the nature and position of its substituents. Strategic modifications to the core structure have been shown to significantly influence potency and selectivity towards various biological targets.
Halogenation Effects (Chloro, Fluoro)
The introduction of halogen atoms, particularly chlorine and fluorine, at various positions on the benzamide (B126) scaffold has a profound effect on biological activity. The position and number of halogen substituents are critical determinants of potency.
In a series of 2-methoxybenzamide (B150088) derivatives developed as inhibitors of the Hedgehog (Hh) signaling pathway, halogenation of the N-phenyl ring played a significant role in modulating activity. nih.gov A monochloro substituent at the 2'-position of the N-phenyl ring (compound 17) demonstrated potent activity with an IC₅₀ value of 0.12 μM. nih.gov However, the addition of a second chlorine atom to create a dichloro-substituted derivative (compound 18) resulted in a 2.2-fold decrease in potency (IC₅₀ = 0.26 μM). nih.gov Fluoro-substituted analogs also exhibited efficacy in suppressing the Hh pathway, but their IC₅₀ values were higher than that of the monochloro derivative, indicating that chlorine is preferred over fluorine at these positions for this specific target. nih.gov
Conversely, in a different class of compounds, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (a derivative where the benzamide is substituted at the nitrogen) was identified as a highly efficient urease inhibitor, suggesting that a 2-chloro substitution on the benzamide ring can be beneficial for activity against other targets. mdpi.comresearchgate.net The specific context of the molecular scaffold and the biological target heavily influence the optimal halogenation pattern.
| Compound | Substituent (R) | IC₅₀ (μM) |
|---|---|---|
| 17 | 2-Cl | 0.12 |
| 18 | 2,4-diCl | 0.26 |
| 19 | 3-F | 0.31 |
| 20 | 4-F | 0.25 |
Methoxy (B1213986) Group Positional Effects
The position of the methoxy group on the benzamide ring is another critical factor that dictates the biological activity of this class of compounds. Studies on 2-iodobenzamide (B1293540) derivatives, which share a similar substituted benzene (B151609) ring, demonstrated that the placement of the methoxy group significantly impacts reactivity in catalytic applications. d-nb.infobeilstein-journals.org
In the oxidation of benzhydrol, a 5-methoxy-2-iodobenzamide (compound 17) was found to be the most reactive catalyst. d-nb.infobeilstein-journals.org In contrast, a 3-methoxy-2-iodobenzamide (compound 25) exhibited much lower reactivity, and a 4-methoxy derivative (compound 24) had reactivity similar to the unsubstituted parent compound. d-nb.infobeilstein-journals.org This highlights the electronic and steric influence of the methoxy group's position relative to the reactive center of the molecule. While this study focuses on catalytic activity, it underscores the principle that positional isomerism of the methoxy group can dramatically alter molecular properties and, by extension, biological activity.
| Compound | Methoxy Position | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 17 | 5-OMe | 6 | 97 |
| 24 | 4-OMe | 13 | 98 |
| 25 | 3-OMe | 23 | 99 |
N-Substitution Pattern Modulations
Modifications to the N-substituent of the benzamide moiety are a key strategy for fine-tuning the pharmacological properties of these compounds. In the context of dopamine (B1211576) D₂ and D₃ receptor ligands based on an eticlopride (B1201500) scaffold, N-alkylation of the pyrrolidine (B122466) ring was generally found to be detrimental for small alkyl groups. nih.gov However, the introduction of a linker and a secondary pharmacophore (SP) could recover and even improve binding affinities. nih.gov This suggests that the N-substituent requires sufficient size and appropriate functionality to form productive interactions with the target receptor.
For a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, the N-substituent on the pyrrolidine ring was shown to play a crucial role in determining affinity for dopamine D₂, D₃, and D₄ receptors, as well as the selectivity between these subtypes. acs.org This emphasizes that the N-substitution pattern is a critical handle for modulating both potency and selectivity.
Alkyl Chain Length and Branching Effects
The length and branching of alkyl chains, whether on the N-substituent or elsewhere in the molecule, can have a significant impact on biological activity. In a study of amantadine (B194251) derivatives as urease inhibitors, the length of an alkyl chain was found to directly influence inhibitory potency. mdpi.comresearchgate.net An N-(adamantan-1-ylcarbamothioyl)octanamide, which possesses a 7-carbon alkyl chain, demonstrated excellent activity, indicating that a longer alkyl chain is favorable for binding to the enzyme's active site. mdpi.comresearchgate.net
In the case of eticlopride analogues, extending the N-alkyl chain on the pyrrolidine ring from an ethyl group to a propyl group resulted in a modest decrease in binding affinities for both D₂ and D₃ receptors. nih.gov However, the introduction of a larger, branched N-benzyl group led to a dramatic loss of affinity. nih.gov This indicates that there is an optimal size and conformation for the alkyl substituent, and excessive bulk can be detrimental to binding.
| Compound | N-Substituent | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) |
|---|---|---|---|
| Eticlopride | Ethyl | 0.24 | 0.86 |
| 6 | Propyl | 1.44 | 2.24 |
| 7 | Benzyl | 432 | 230 |
Pharmacophore Elucidation of the this compound Core
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound core and its derivatives, pharmacophore models have been developed to understand their interactions with various biological targets.
The integration of a benzamide scaffold with other pharmacophoric features, such as a urea (B33335) moiety, has been a successful strategy in drug design. The benzamide provides a rigid core, while the urea can participate in crucial hydrogen bonding interactions with the target protein. For derivatives of 2-methoxybenzamide acting as Hedgehog signaling pathway inhibitors, molecular docking studies have suggested that the methoxy group and the aryl amide group can form additional hydrogen bonds with key amino acid residues, such as Tyr394 and Arg400, in the binding site. nih.gov
For dopamine receptor antagonists, the pharmacophore typically includes a basic nitrogen atom, an aromatic ring, and a hydrogen bond donor or acceptor, all arranged in a specific spatial orientation. The this compound core can serve as a scaffold to present these features in the correct geometry for receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of novel compounds and provides insights into the physicochemical properties that are important for bioactivity.
For benzimidazole (B57391) derivatives, which share structural similarities with some of the complex derivatives of this compound, 3D-QSAR models have been successfully generated. nih.govirb.hr These models have been used to explore the molecular properties that have the greatest influence on antioxidative and antiproliferative activities. nih.govirb.hr Such models can highlight the importance of steric, electronic, and hydrophobic fields in determining the biological potency of a compound.
While specific QSAR studies solely focused on the this compound core are not extensively detailed in the provided context, the principles of QSAR are broadly applicable. By systematically varying substituents on the this compound scaffold and measuring the corresponding biological activity, a QSAR model could be developed. This model would be invaluable for guiding the rational design of new derivatives with enhanced potency and selectivity.
Mechanistic Studies of Biological Activities in Vitro and Non Human Models
Enzyme Inhibition and Modulation
Research into how 2-Chloro-3-methoxybenzamide interacts with and modulates various enzymes is not well-documented in peer-reviewed literature. The following sections reflect the current lack of specific findings for this particular compound.
ADP-ribosyltransferase (ADPRTs) and Poly(ADP-ribose) Polymerase (PARP) Inhibition
There is no direct scientific evidence available to confirm or detail the inhibitory activity of this compound against ADP-ribosyltransferases (ADPRTs) or Poly(ADP-ribose) Polymerase (PARP). Studies have been conducted on the related compound, 3-methoxybenzamide (B147233), which is a known inhibitor of both ADPRTs and PARP. chemicalbook.comnih.govmedchemexpress.complos.org This inhibition by 3-methoxybenzamide has been shown to affect cell division in organisms such as Bacillus subtilis. nih.gov However, these findings cannot be directly attributed to this compound without specific experimental data.
Bacterial Cell Division Protein FtsZ Inhibition
Specific mechanistic studies on the inhibition of the bacterial cell division protein FtsZ by this compound have not been reported in the available scientific literature. The parent compound, 3-methoxybenzamide, has been identified as a weak inhibitor of FtsZ. chemicalbook.comnih.gov This initial finding spurred the development of more potent derivatives, such as 2,6-difluoro-3-methoxybenzamide, which demonstrate enhanced antibacterial activity by stabilizing the FtsZ polymer and disrupting the dynamics of bacterial cell division. semanticscholar.orgresearchgate.netresearchgate.net Research has not yet clarified if the 2-chloro substitution on the 3-methoxybenzamide scaffold confers any FtsZ inhibitory activity.
Urease Inhibition Mechanisms
The mechanism by which this compound may inhibit the urease enzyme has not been elucidated in published studies. Research into urease inhibitors has included various benzamide (B126) structures. For example, derivatives of 2-chlorobenzamide (B146235) and 3-methoxybenzamide have been synthesized and evaluated for their potential to inhibit urease, an important target in agriculture and medicine for its role in nitrogen metabolism and bacterial pathogenesis. nih.govmdpi.comrsc.org Despite the investigation of related structures, specific data on the urease inhibition by this compound is not available.
Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition in Plant Systems
Information regarding the inhibitory activity of this compound against protoporphyrinogen IX oxidase (PPO) in plant systems is not present in the current scientific literature. PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, making it a target for herbicides. nih.gov While certain 2-methoxybenzamide (B150088) derivatives have been explored as potential PPO inhibitors, there are no specific studies linking this compound to this activity. researchgate.netgoogle.com
Deoxycytidine Kinase Modulation
There is no scientific literature available that describes the modulation of deoxycytidine kinase by this compound. Research in this area has focused on other chlorinated compounds, such as 2-chlorodeoxyadenosine, which is known to be phosphorylated by deoxycytidine kinase and plays a role in its toxicity towards certain cancer cells. nih.govnih.gov These findings are specific to adenosine (B11128) analogs and cannot be extrapolated to benzamide derivatives without dedicated research.
Cellular Pathway Interventions
Investigations into a derivative, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (compound 4j), have demonstrated effects on cell cycle progression. In cellular mechanistic studies using the human pancreatic carcinoma cell line MIA PaCa-2, this compound was shown to induce cell cycle arrest at the G2/M phase. nih.gov This interruption of the cell division cycle is a key mechanism for inhibiting the proliferation of cancer cells.
The same derivative, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (compound 4j), was also found to induce apoptosis in MIA PaCa-2 human pancreatic carcinoma cells. nih.gov Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. The ability of this related compound to trigger apoptosis suggests that this chemical scaffold can be instrumental in developing agents that promote the death of malignant cells.
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that governs cell survival, growth, and proliferation. smolecule.com Dysregulation of this pathway is a common feature in many human cancers. smolecule.com In the reviewed scientific literature, no specific studies were identified that detailed the direct modulation of the PI3K/AKT/mTOR pathway by this compound or its immediate derivatives.
The Hedgehog (Hh) signaling pathway is vital for embryonic development and is implicated in the formation of various cancers when aberrantly activated. google.comsemanticscholar.org A key protein in this pathway is the Smoothened (Smo) receptor, which has become a significant target for anticancer drug development. google.com
Research into a series of 2-methoxybenzamide derivatives has identified them as potent inhibitors of the Hh signaling pathway by targeting the Smo receptor. google.comsemanticscholar.org One notable derivative, compound 21 from a referenced study, demonstrated potent Hh pathway inhibition with a nanomolar IC₅₀ value. google.comsemanticscholar.org Mechanistic studies confirmed that this compound prevents the Sonic hedgehog (Shh)-induced translocation of the Smo receptor into the primary cilium, a critical step in signal transmission. google.comsemanticscholar.org Furthermore, this derivative was effective against a drug-resistant mutant of Smo. semanticscholar.org These findings highlight the potential of the 2-methoxybenzamide scaffold as a platform for developing novel Hh pathway inhibitors. google.com
Table 1: Hedgehog Pathway Inhibition by a 2-Methoxybenzamide Derivative
| Compound | Target | Mechanism | Finding |
|---|
Note: The specific structure of Compound 21 is a more complex molecule based on the 2-methoxybenzamide scaffold.
The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the release of proinflammatory cytokines, including Interleukin-1β (IL-1β). Its aberrant activation is linked to a range of inflammatory diseases.
A rationally designed derivative, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), has been characterized as a selective inhibitor of the NLRP3 inflammasome. It is important to note that this compound is a derivative of 5-chloro-2-methoxybenzamide, featuring a different substitution pattern than this compound. In in vitro studies using J774A.1 macrophages, JC-171 dose-dependently inhibited the release of IL-1β induced by LPS and ATP, with an IC₅₀ of 8.45 ± 1.56 μM. Further studies confirmed its selectivity for the NLRP3 inflammasome, and immunoprecipitation experiments revealed that JC-171 interferes with the interaction between NLRP3 and the adapter protein ASC, a crucial step in inflammasome assembly.
Table 2: NLRP3 Inflammasome Inhibition by a 5-Chloro-2-methoxybenzamide Derivative
| Compound | Target Pathway | Cell Line | IC₅₀ | Mechanism |
|---|
Hedgehog (Hh) Signaling Pathway Inhibition via Smo Receptor Targeting
Receptor Binding and Antagonism Studies
Derivatives of the chloro-methoxybenzamide structure have been evaluated for their ability to bind to and antagonize various neurotransmitter receptors.
A notable derivative of 5-chloro-2-methoxybenzamide, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), was identified as a potent antagonist of dopamine (B1211576) D3 and D4 receptors. Receptor binding studies with cloned human receptors showed high affinity for both D3 and D4 receptors, with significant selectivity over the D2 receptor subtype. Functional assays confirmed its antagonist activity.
Additionally, a derivative with a 2-chloro-5-methoxybenzamide (B12342450) core, N-((adamantan-1-yl)methyl)-2-chloro-5-methoxybenzamide, has been studied as a negative allosteric modulator (NAM) of the P2X7 receptor (P2X7R), a receptor involved in neuroinflammation.
Table 3: Receptor Binding Affinity of Benzamide Derivatives
| Compound | Receptors | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| YM-43611 | Human Dopamine D3 | 11.2 nM | Antagonist |
| Human Dopamine D4 | 2.10 nM | Antagonist | |
| Human Dopamine D2 | 42.9 nM | Antagonist |
| N-((adamantan-1-yl)methyl)-2-chloro-5-methoxybenzamide | P2X7 Receptor | Not specified | Negative Allosteric Modulator |
Serotonin-3 (5-HT3) Receptor Binding Affinity and Antagonistic Activity
No studies were found that specifically evaluate the binding affinity or antagonistic activity of this compound at the 5-HT3 receptor. Research in this area has focused on other benzamide structures, such as Zacopride, which is a potent 5-HT3 receptor antagonist hellobio.comrndsystems.comtocris.com.
Dopamine D2/D3 Receptor Binding and Functional Antagonism
There is no available data from the search results on the direct interaction of this compound with Dopamine D2 or D3 receptors. The literature describes more complex substituted benzamides, like Eticlopride (B1201500), as antagonists for these receptors wiley.comnih.govnih.gov.
Purinergic P2X7 Receptor Targeting and Radioligand Evaluation (Non-Human Primates)
No direct studies on this compound as a P2X7 receptor radioligand in non-human primates were identified. However, a structurally similar compound, N-((adamantan-1-yl)methyl)-2-chloro-5-methoxybenzamide, has been identified as a likely negative allosteric modulator of the P2X7 receptor kassiougroup.com. Another related derivative, N-(adamantan-1-ylmethyl)-2-chloro-5-methoxybenzamide, which was later developed into a radiolabeled form, showed potency as a P2X7R inhibitor mdpi.com. There is no information available regarding the evaluation of these specific compounds in non-human primates.
Antiproliferative Activities in Cancer Cell Lines (In Vitro)
No research data was found detailing the antiproliferative effects of this compound on the specified cancer cell lines.
Colorectal Cancer (HT-29, Caco-2, HCT-116)
No studies were identified that tested the antiproliferative activity of this compound against HT-29, Caco-2, or HCT-116 colorectal cancer cell lines.
Lung Adenocarcinoma (A549, H292)
No available data documents the effects of this compound on the proliferation of A549 or H292 lung adenocarcinoma cell lines.
Gastric Cancer (MKN45, AGS)
No research was found concerning the antiproliferative activity of this compound in MKN45 or AGS gastric cancer cell lines.
Pancreatic Carcinoma (MIA PaCa-2)
Antimicrobial Properties (In Vitro)
Derivatives of methoxybenzamide have shown significant antibacterial properties. Specifically, 3-methoxybenzamide has been identified as an inhibitor of the essential bacterial cell division protein FtsZ. nih.gov This mechanism of action makes its derivatives potent antistaphylococcal agents. nih.govresearchgate.net One study on 5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. The potential of related benzamide derivatives has also been explored against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 4: In Vitro Antibacterial Activity
| Compound/Derivative | Bacterial Strain | Reported Activity (MIC) |
|---|
The antifungal potential of methoxybenzamide derivatives has been noted in scientific literature. Methoxybenzamide derivatives that incorporate a 1,3,4-thiadiazole (B1197879) group have demonstrated notable antifungal properties. dergipark.org.trresearchgate.net These compounds have shown activity against a range of fungal pathogens, including Trichoderma harzianum, Aspergillus ochraceus, and various species of Fusarium, such as Fusarium solani, Fusarium moniliforme, and Fusarium culmorum. dergipark.org.tr The antagonistic activity of Trichoderma harzianum itself has been evaluated against other fungi like Aspergillus niger and Fusarium oxysporum in dual culture tests, where it showed significant inhibitory effects on their growth. core.ac.uk
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide |
| Nimesulide |
| 5-chloro-2-methoxy-N-(4-(N-(4-fluorobenzyl)sulfamoyl)phenyl)benzamide |
| Vismodegib |
| 3-methoxybenzamide |
| 5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
| Dieckol |
| Cisplatin |
| Paclitaxel |
| Docetaxel |
| Flavopiridol |
Antibacterial Potency (e.g., against Staphylococcus aureus)
Anti-inflammatory Response Modulation (In Vitro Models)
Currently, there is no publicly available scientific literature detailing the in vitro anti-inflammatory response modulation of the specific chemical compound this compound. While research exists on the anti-inflammatory properties of other benzamide derivatives, specific data for this compound is not found in the reviewed scientific papers.
Agrochemical Activity in Plant Systems
Herbicidal Effects and Bleaching Mechanisms
There is no specific information available in the current scientific literature regarding the herbicidal effects and bleaching mechanisms of this compound. Studies on other methoxybenzamide derivatives have indicated potential as bleaching herbicides, but research specifically identifying and detailing the herbicidal activity of the this compound isomer is not available.
Enhancement of Plant Growth and Microtuberization (e.g., Solanum tuberosum)
Scientific studies investigating the enhancement of plant growth and microtuberization, particularly in Solanum tuberosum, by this compound have not been identified in the public domain. Research has been conducted on similar compounds, such as 3-methoxybenzamide, which has been shown to enhance in vitro plant growth and microtuberization. However, these findings cannot be directly attributed to this compound.
Blood-Brain Barrier (BBB) Interaction Studies (Non-Human Primate Models)
P-Glycoprotein (ABCB1) Modulatory Effects on Compound Transport
There are no available scientific studies on the interaction of this compound with the blood-brain barrier in non-human primate models. Furthermore, no research detailing its potential modulatory effects on the P-glycoprotein (ABCB1) transporter in this context has been found. While the P-glycoprotein-mediated transport of other compounds, including some benzamide derivatives like metoclopramide (B1676508), has been studied in non-human primates using techniques such as positron emission tomography (PET), specific data for this compound is absent from the current body of scientific literature.
Emerging Research Directions and Future Perspectives
Rational Design and Synthesis of Novel Benzamide (B126) Analogues with Enhanced Biological Profiles
The rational design and synthesis of new analogues based on the 2-chloro-3-methoxybenzamide scaffold are pivotal for discovering compounds with improved biological activities. This approach involves systematically modifying the core structure to understand and enhance its interaction with biological targets.
Researchers are actively investigating the structure-activity relationships (SAR) of benzamide derivatives to guide the design of more potent and selective molecules. For instance, studies on various benzamide and picolinamide (B142947) derivatives have shown that the position of substituents significantly influences their inhibitory activity and selectivity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govtandfonline.comresearchgate.net Specifically, para-substituted compounds often exhibit more potent inhibition than their meta- or ortho-substituted counterparts. nih.govresearchgate.net
The synthesis of these novel analogues often involves multi-step chemical reactions. A common strategy is to react a benzamide or picolinamide with a series of amines in the presence of a coupling agent to form intermediate compounds, which are then further modified to generate the final products. nih.govresearchgate.net Purification and characterization of these newly synthesized compounds are typically performed using techniques such as silica (B1680970) gel chromatography, NMR spectroscopy, and mass spectrometry. nih.govresearchgate.netbohrium.com
The exploration of bioisosteric replacements for the amide group in benzamides is another promising avenue. mdpi.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By replacing the amide group with moieties like esters, thioamides, or ureas, researchers aim to improve properties such as potency, selectivity, and pharmacokinetic profiles. mdpi.com
The following table summarizes key findings from SAR studies on benzamide derivatives:
| Derivative Class | Key SAR Finding | Target | Reference |
| Benzamide and Picolinamide Derivatives | Para-substituted dimethylamine (B145610) side chain showed more potent AChE inhibition. | Acetylcholinesterase (AChE) | nih.govtandfonline.comresearchgate.net |
| Benzamide Derivatives | The conformation of the benzamide moiety is crucial for anti-leukotriene activity. | Leukotriene Receptors | nih.gov |
| Benzamide Analogs (Anthelmintics) | The amide group is critical for nematicidal activity. | Nematode Complex II | mdpi.com |
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To gain a deeper understanding of how this compound and its derivatives exert their biological effects, researchers are increasingly turning to multi-omics approaches. thermofisher.comfrontlinegenomics.com This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the molecular changes induced by these compounds within a biological system. thermofisher.comnih.gov
Multi-omics can help identify the specific cellular pathways and networks that are modulated by benzamide compounds, moving beyond the traditional "one-target, one-drug" paradigm to a more comprehensive "multi-targets, multi-components" understanding. nih.gov This is particularly relevant for complex diseases where multiple factors are at play.
For example, integrating transcriptomics and proteomics can reveal how a benzamide derivative affects both gene expression and protein levels, providing insights into the upstream and downstream consequences of its interaction with a primary target. frontlinegenomics.com Metabolomics, the study of small molecule metabolites, can further elucidate the metabolic pathways that are perturbed. mdpi.com These approaches are crucial for identifying both the intended therapeutic effects and any potential off-target effects. thermofisher.com The application of multi-omics is becoming instrumental in drug discovery for defining mechanisms of action and identifying novel drug targets. thermofisher.com
Development as Chemical Probes for Biological Target Validation
Derivatives of this compound are being developed as chemical probes to validate the function and therapeutic potential of specific biological targets. nih.govacs.org A chemical probe is a small molecule that selectively interacts with a protein target, allowing researchers to study its function in cells or in vivo.
A key strategy in developing these probes is the incorporation of a "clickable" chemical handle, such as an alkyne group, into the benzamide scaffold. nih.govacs.org This allows the probe to be covalently linked to its protein target through a bio-orthogonal chemical reaction, such as a copper-mediated click reaction with a fluorescent azide (B81097) dye. nih.govacs.org The resulting fluorescently tagged protein can then be visualized and identified using techniques like SDS-PAGE and mass spectrometry. nih.govacs.org
This approach has been successfully used to identify β-tubulin as the functional target of a series of anti-cancer benzamides. nih.govacs.org The development of such probes is invaluable for confirming target engagement and understanding the mechanism of action of novel compounds. Furthermore, these probes can be used in competitive binding assays to screen for other molecules that bind to the same target site. nih.govacs.org The design of these probes often relies on initial structure-activity relationship studies to ensure that the addition of the chemical handle does not significantly disrupt the compound's binding to its target. nih.govacs.org
Computational Design of Next-Generation Therapeutics and Agrochemicals
Computational methods are playing an increasingly vital role in the design of next-generation therapeutics and agrochemicals derived from the this compound scaffold. nih.govmdpi.commdpi.com These in silico techniques allow for the rapid screening of large virtual libraries of compounds and the prediction of their biological activities and physicochemical properties, thereby accelerating the discovery process. mdpi.commdpi.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish a correlation between the 3D structure of benzamide derivatives and their biological activity. nih.gov These models can provide valuable insights into the structural features that are important for potency and selectivity, guiding the design of new and improved compounds. nih.gov
Molecular docking simulations are another powerful tool used to predict how a benzamide derivative will bind to its target protein at the atomic level. nih.govmdpi.commdpi.com This information can be used to optimize the interactions between the compound and its target, leading to enhanced efficacy. Molecular dynamics (MD) simulations can further be employed to assess the stability of the compound within the binding pocket of the target protein over time. nih.govmdpi.com
These computational approaches are being applied to a wide range of targets, including Rho-associated kinase-1 (ROCK1) for therapeutic applications and various insect protein targets for the development of new insecticides. nih.govmdpi.com The integration of computational design with synthetic chemistry and biological testing creates a powerful workflow for the efficient development of novel benzamide-based agents.
Exploration of New Application Domains for this compound Derived Scaffolds
The versatility of the this compound scaffold has prompted researchers to explore its potential in a variety of new application domains beyond its initially identified activities. The core benzamide structure is a common motif in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. ontosight.ai
Recent research has focused on designing and synthesizing novel series of benzamide derivatives and evaluating their potential in different therapeutic areas. For instance, new benzamide derivatives have been investigated as potential antiviral agents by targeting deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. rsc.org Other studies have explored the development of benzamide-based inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a target for the treatment of type 2 diabetes. dovepress.com
The benzamide scaffold is also being utilized in the development of agents targeting enzymes involved in cancer, such as poly (ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs). mdpi.comnih.govresearchgate.net Furthermore, the potential of benzamide derivatives as anti-inflammatory agents is being explored through the inhibition of targets like the NLRP3 inflammasome. acs.orgnih.gov In the field of agrochemicals, efforts are underway to develop benzamide derivatives as a new generation of insecticides. acs.org
The following table highlights some of the emerging application domains for scaffolds derived from this compound:
| Application Domain | Target/Mechanism | Reference |
| Antiviral | Deubiquitinase (DUB) Inhibition | rsc.org |
| Anticancer | PARP-1 Inhibition, HDAC Inhibition, Tubulin Polymerization Inhibition | nih.govacs.orgmdpi.comnih.govresearchgate.net |
| Anti-inflammatory | NLRP3 Inflammasome Inhibition | acs.orgnih.gov |
| Antidiabetic | DPP-IV Enzyme Inhibition | dovepress.com |
| Agrochemicals | Insecticide Development | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
